2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
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Overview
Description
2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is a chemical compound with the CAS Number: 851176-07-3 . It has a molecular weight of 222.27 . The IUPAC name for this compound is (2E)-2-(aminocarbothioyl)-3-(2-hydroxyphenyl)-2-propenamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)/b7-5+ . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Acrylamide Research in Baking Products
Acrylamide, chemically related to acrylamides like 2-propenamide, has been extensively studied due to its formation in high-carbohydrate heat-treated foods. Research has identified its toxic properties, including neurotoxicity and carcinogenicity. Studies aim at understanding the formation of acrylamide in bakery products and devising strategies to reduce its levels in foods, highlighting a significant concern for food safety and public health (Keramat et al., 2011).
Antimicrobial Activity of Eugenol
Eugenol, a hydroxyphenyl propene, exhibits extensive antimicrobial activity. It's a major constituent of clove oil and is used in foods and cosmetics. Recent scientific evidence supports its beneficial effects on human health, including its antioxidant and anti-inflammatory activities. Its antimicrobial activity, being effective against a broad spectrum of gram-negative and gram-positive bacteria, is of particular interest for both healthcare and food preservation (Marchese et al., 2017).
Biotechnological Production of Lactic Acid
Lactic acid production from biomass through fermentation is another area of scientific research relevant to chemical compounds and their applications. Lactic acid serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and others. This highlights the potential of biotechnological routes in producing value-added chemicals from renewable resources, emphasizing the importance of sustainable and green chemistry practices (Gao, Ma, & Xu, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of information on the compound’s targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Properties
IUPAC Name |
(E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSWJUVULRHVHS-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=O)N)/C(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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